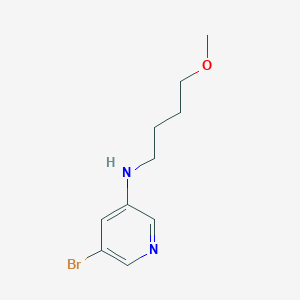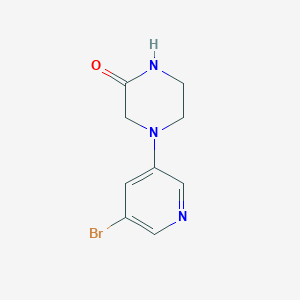![molecular formula C10H17F3N2O B6647661 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide is not fully understood. However, it has been found to act as an inhibitor of voltage-gated sodium channels, which are important in the generation and propagation of action potentials in neurons. By inhibiting these channels, this compound may reduce the excitability of neurons and thereby exert its pharmacological effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to reduce the frequency and severity of seizures in animal models, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to reduce pain in animal models, and may therefore have potential as a painkiller.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is its potential as a pharmacological tool for studying the role of voltage-gated sodium channels in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide. One area of research could focus on the development of more potent and selective inhibitors of voltage-gated sodium channels for use as potential drugs for the treatment of various diseases. Another area of research could focus on the development of new synthetic methods for the preparation of this compound and related analogs. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
Méthodes De Synthèse
The synthesis of 2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been achieved using various methods. One method involves the reaction of 3-methylcyclopentanone with trifluoroacetyl chloride to form 3-methylcyclopentanone trifluoroacetyl chloride. This intermediate is then reacted with methylamine to form the desired product, this compound. Another method involves the reaction of 3-methylcyclopentanone with trifluoroacetic anhydride to form 3-methylcyclopentanone trifluoroacetate. This intermediate is then reacted with methylamine to form the desired product.
Applications De Recherche Scientifique
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential applications in medicine and biology. One area of research has focused on its use as a potential drug for the treatment of various diseases. For example, it has been found to exhibit antitumor activity in vitro and in vivo, and may therefore have potential as an anticancer drug. It has also been found to exhibit anticonvulsant activity, and may therefore have potential as an antiepileptic drug. Additionally, it has been found to exhibit analgesic activity, and may therefore have potential as a painkiller.
Propriétés
IUPAC Name |
2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O/c1-7-2-3-8(4-7)14-5-9(16)15-6-10(11,12)13/h7-8,14H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDJUXHXUYHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NCC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)


![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)
![N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6647676.png)


